molecular formula C17H15N3O3S B2969892 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 896351-94-3

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2969892
CAS RN: 896351-94-3
M. Wt: 341.39
InChI Key: GRUWGYVASATWLW-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound with potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities. MMB has been shown to exhibit promising anti-cancer and anti-inflammatory effects in various in vitro and in vivo models.

Scientific Research Applications

Disposition and Metabolism Studies

One area of research involves the disposition and metabolism of compounds in living organisms. For instance, the study by Renzulli et al. (2011) on SB-649868, a novel orexin 1 and 2 receptor antagonist, elucidates how the compound is metabolized and eliminated in humans, primarily via feces, with only negligible amounts excreted unchanged. This research highlights the compound's extensive metabolism and the principal routes involved, which could be informative for understanding similar compounds' metabolic profiles (Renzulli et al., 2011).

Neurotransmitter System Studies

Another significant application is in the study of neurotransmitter systems, where compounds like N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide may interact with specific receptors or transporters in the brain. For example, the research by Rabiner et al. (2002) demonstrates the use of a novel, selective 5-HT(1A) antagonist in assessing receptor occupancy in the human brain. Such studies are crucial for developing new therapeutic agents targeting specific neurotransmitter systems (Rabiner et al., 2002).

Diagnostic Imaging Applications

Compounds with specific receptor binding properties are also valuable in diagnostic imaging, particularly in positron emission tomography (PET) and other nuclear medicine applications. Studies like those by Pike et al. (1996) on [carbonyl-11C]WAY-100635 provide insights into the exquisite delineation of 5-HT1A receptors in the human brain, demonstrating the potential of such compounds in visualizing neurotransmitter receptor distribution and density (Pike et al., 1996).

Investigation of Disease Pathophysiology

Research applications extend to investigating the pathophysiology of diseases, such as Alzheimer's disease, where amyloid and tau pathologies play significant roles. The dynamic changes in PET amyloid and FDG imaging in different stages of Alzheimer's disease, as studied by Kadir et al. (2012), illustrate how compounds labeled for PET imaging can contribute to understanding disease progression and potential therapeutic intervention points (Kadir et al., 2012).

Safety and Dosimetry in Clinical Populations

Lastly, evaluating new compounds' safety and dosimetry in human subjects is crucial for their potential clinical applications. Studies like the one by Brier et al. (2022) on 11C-CS1P1, targeting sphingosine-1-phosphate receptor 1, highlight the importance of assessing these parameters in the development of diagnostic and therapeutic radiotracers (Brier et al., 2022).

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUWGYVASATWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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